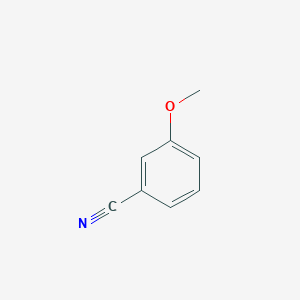

3-Methoxybenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXSUMLEPNAZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074695 | |

| Record name | Benzonitrile, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-89-5 | |

| Record name | 3-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5E89BBS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxybenzonitrile, a versatile chemical intermediate. It covers its fundamental properties, safety information, a detailed synthesis protocol, and its potential biological activities, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Core Properties of this compound

This compound, also known as m-anisyl cyanide or 3-cyanoanisole, is an organic compound that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a nitrile group at positions 1 and 3, respectively.

CAS Number: 1527-89-5[1][2][3][4][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2][3][4] |

| Molecular Weight | 133.15 g/mol | [1][3][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Melting Point | 22 °C | [3] |

| Boiling Point | 233 °C (at atmospheric pressure) | [3] |

| 111-112 °C (at 13 mmHg) | [5][6][7] | |

| Density | 1.089 g/mL at 25 °C | [3][5][7] |

| Flash Point | 105 °C (closed cup) | [3][5] |

| Refractive Index (n20/D) | 1.5402 | [5] |

| InChI Key | KLXSUMLEPNAZFK-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | COC1=CC=CC(=C1)C#N | [3][4] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling. According to the Globally Harmonized System (GHS), it is associated with the following hazards:

-

May cause respiratory irritation (H335)[3]

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area.[8][9] Personal protective equipment such as protective gloves, clothing, and eye/face protection is mandatory when handling this substance.[5][9]

Experimental Protocols

Synthesis of this compound from 3-Methoxybenzoic Acid

A common and well-established pathway for the synthesis of this compound starts from 3-Methoxybenzoic acid. This process involves the conversion of the carboxylic acid group into a nitrile group via an amide intermediate.[3]

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 240 kg of 3-Methoxybenzoic acid and toluene.

-

Begin stirring the mixture.

-

Carefully add thionyl chloride dropwise to the mixture, maintaining the temperature at approximately 40 °C.

-

After the addition is complete, heat the reaction mixture to 45-50 °C and maintain this temperature for 10 hours to ensure the complete conversion to 3-methoxybenzoyl chloride.

Step 2: Synthesis of 3-Methoxybenzamide (B147233)

-

In a separate, larger reaction vessel, prepare a mixture of aqueous ammonia (B1221849) and ice.

-

Slowly add the 3-methoxybenzoyl chloride solution from Step 1 to the cold ammonia solution with vigorous stirring. The amide will precipitate out of the solution.

-

Continue stirring for 30 minutes after the addition is complete.

-

Isolate the solid 3-methoxybenzamide by centrifugation.

-

Wash the product with water and then dry it in an oven.

Step 3: Dehydration of 3-Methoxybenzamide to this compound

-

The final step involves the dehydration of the amide to the corresponding nitrile. This can be achieved using various dehydrating agents. A common laboratory-scale method involves heating the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride.

-

The crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.

The following diagram illustrates the workflow for this synthesis.

Caption: Synthesis workflow from 3-Methoxybenzoic acid.

Biological Activity and Drug Development Potential

Compounds structurally related to this compound have been investigated for their biological activities, particularly as enzyme inhibitors.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis.[8] The inhibition of this enzyme is a key strategy in the development of agents for treating hyperpigmentation and in cosmetic applications for skin whitening. Anisic acid (p-methoxybenzoic acid), a structural isomer of a potential hydrolysis product of this compound, has been identified as a noncompetitive inhibitor of tyrosinase, with an IC50 value of 0.60 mM for the oxidation of L-DOPA.

The mechanism of tyrosinase inhibition by phenolic compounds can vary, but it often involves the chelation of the copper ions within the enzyme's active site.[2] The presence of hydroxyl and methoxy groups on a benzene ring can influence this inhibitory activity. While direct studies on this compound are less common, its structural motifs are present in a variety of known tyrosinase inhibitors.

The logical relationship for screening potential tyrosinase inhibitors is depicted below.

Caption: Logical workflow for identifying tyrosinase inhibitors.

This technical guide provides foundational knowledge on this compound for professionals engaged in chemical synthesis and drug discovery. The data presented facilitates a deeper understanding of its properties and potential applications.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. 3-Methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 8. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-Methoxybenzonitrile from 3-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 3-methoxybenzoic acid. This document outlines the primary synthetic pathways, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.

Synthetic Pathway Overview

The most common and well-established method for the synthesis of this compound from 3-methoxybenzoic acid is a two-step process. This pathway involves the initial conversion of the carboxylic acid to its corresponding amide, followed by a dehydration reaction to yield the target nitrile.

A key intermediate in this process is 3-methoxybenzamide (B147233). The overall transformation can be efficiently carried out in a one-pot or a stepwise manner. The initial step often involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an ammonia (B1221849) source to form the amide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary steps in the synthesis of this compound from 3-methoxybenzoic acid.

Table 1: Synthesis of 3-Methoxybenzamide from 3-Methoxybenzoic Acid

| Reactant | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 3-Methoxybenzoic Acid | 1. Thionyl Chloride (SOCl₂) 2. Aqueous Ammonia (NH₃·H₂O) | Toluene | 10 hours (for acyl chloride formation) | 45-50 | >97 (for amide) |

Table 2: Dehydration of 3-Methoxybenzamide to this compound

| Reactant | Dehydrating Agent | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 3-Methoxybenzamide | Phosphorus Pentoxide (P₂O₅) | Not specified (often neat or in an inert solvent) | Not specified | Not specified | High |

| 3-Methoxybenzamide | Thionyl Chloride (SOCl₂) | Not specified | Not specified | Not specified | High |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of this compound.

Two-Step Synthesis of this compound

This protocol is divided into the synthesis of the intermediate, 3-methoxybenzamide, and its subsequent dehydration.

Step 1: Synthesis of 3-Methoxybenzamide from 3-Methoxybenzoic Acid

This procedure involves the formation of 3-methoxybenzoyl chloride followed by amidation.[1][2]

-

Materials:

-

3-Methoxybenzoic acid

-

Toluene

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia

-

Ice

-

-

Procedure:

-

In a suitable reaction vessel, suspend 3-methoxybenzoic acid in toluene.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to 45-50°C and maintain for 10 hours to form 3-methoxybenzoyl chloride.

-

In a separate vessel, prepare a solution of aqueous ammonia and cool it with ice.

-

Slowly add the 3-methoxybenzoyl chloride solution to the cold ammonia solution with vigorous stirring.

-

After the addition is complete, continue stirring for 30 minutes.

-

Isolate the precipitated 3-methoxybenzamide by filtration, wash with cold water, and dry.

-

Step 2: Dehydration of 3-Methoxybenzamide to this compound

This procedure utilizes a dehydrating agent to convert the amide to the nitrile.

-

Materials:

-

3-Methoxybenzamide

-

Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

-

Inert solvent (optional)

-

-

Procedure (General):

-

Combine 3-methoxybenzamide with a suitable dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) in a reaction vessel. The reaction can often be performed neat or in a high-boiling inert solvent.

-

Heat the mixture under reflux until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

After cooling, quench the reaction mixture cautiously (e.g., with ice-water).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the product further by distillation or crystallization if necessary.

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

References

Spectral Data Interpretation of 3-Methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of 3-Methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This document presents a detailed breakdown of the spectral features, supported by experimental protocols and visual aids to facilitate a deeper understanding for researchers and professionals in the field.

Molecular Structure and Atom Numbering

The structural formula of this compound with the IUPAC numbering scheme for proton and carbon atoms is presented below. This numbering will be used for the assignment of spectral data.

An In-depth Technical Guide to 3-Methoxybenzonitrile: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzonitrile, a versatile aromatic nitrile with significant applications in organic synthesis and as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and spectroscopic characterization, including ¹H NMR, ¹³C NMR, and IR analysis. The reactivity of this compound and its role in medicinal chemistry are also discussed, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Properties

This compound, also known as m-anisyl cyanide or 3-cyanoanisole, is an organic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and a nitrile group at positions 1 and 3, respectively.[2][4]

Chemical Structure

The chemical structure of this compound is characterized by a phenyl ring with a methoxy (-OCH₃) substituent and a nitrile (-C≡N) substituent in a meta arrangement.

Molecular Formula: C₈H₇NO[1][2][4][5]

Canonical SMILES: COC1=CC=CC(=C1)C#N[1][6]

InChI: InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3[1][6]

InChIKey: KLXSUMLEPNAZFK-UHFFFAOYSA-N[1][6]

IUPAC Name

The systematic IUPAC name for this compound is This compound .[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1527-89-5 | [1][2][4][5] |

| Molecular Weight | 133.15 g/mol | [1][2][5] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | [7][8] |

| Melting Point | 20-22 °C | [5][8] |

| Boiling Point | 111-112 °C at 13 mmHg; 233 °C at 760 mmHg | [1][5][8][9] |

| Density | 1.089 g/mL at 25 °C | [1][5][8][9] |

| Refractive Index (n20/D) | 1.5402 | [1][8][9] |

| Flash Point | 105 °C (221 °F) - closed cup | [1][5][9] |

| Water Solubility | Slightly soluble | [8] |

Synthesis of this compound

This compound can be synthesized through various routes, with a common method involving the nucleophilic substitution of a suitable precursor. The following is a representative experimental protocol for its synthesis from 3-methoxybenzoic acid.[1]

Synthesis from 3-Methoxybenzoic Acid

This two-step synthesis involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.

Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxybenzoic acid (1 equivalent) in thionyl chloride (2 equivalents).

-

Heat the mixture to reflux for 2 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 3-methoxybenzoyl chloride in a suitable organic solvent (e.g., dichloromethane).

-

Slowly add the solution of the acid chloride to a stirred, cooled (0 °C) concentrated aqueous solution of ammonia (B1221849) (excess).

-

Stir the mixture vigorously for 30 minutes.

-

Collect the precipitated 3-methoxybenzamide by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

-

In a dry round-bottom flask, combine 3-methoxybenzamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (1.5 equivalents) or thionyl chloride (2 equivalents).

-

Heat the mixture gently under anhydrous conditions.

-

The product can be isolated by distillation under reduced pressure or by extraction after quenching the reaction mixture.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.37 (t, J = 8.0 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.13 (d, J = 8.0 Hz, 2H), 3.83 (s, 3H).

¹³C NMR (100 MHz, CDCl₃): δ 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 1 second.

-

Acquire 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~2230 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (-C≡N) stretching vibration.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250, 1040 cm⁻¹: C-O stretching of the aryl ether.

-

Reactivity and Applications

Chemical Reactivity

The chemical reactivity of this compound is influenced by its three main functional components: the nitrile group, the aromatic ring, and the methoxy group.

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to yield an amine. It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The substitution pattern will depend on the reaction conditions and the nature of the electrophile.

-

Methoxy Group: The methoxy group can be cleaved under harsh conditions, such as treatment with strong acids like HBr or with reagents like SiCl₄/LiI and BF₃, in a process known as dealkylation.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules.[1]

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its structure is a key component in the development of novel drug candidates.

-

Agrochemicals: The compound is utilized in the synthesis of new pesticides and other crop protection agents.[1][3]

-

Organic Pigments: this compound has been used in the synthesis of novel organic pigments, which have been evaluated for applications in solid-state dye lasers.[3]

-

Medicinal Chemistry: The methoxybenzonitrile scaffold is of interest in medicinal chemistry due to its potential for derivatization to explore structure-activity relationships in drug discovery programs. Computational studies suggest that it possesses favorable pharmacokinetic properties, such as good gastrointestinal absorption and the ability to cross the blood-brain barrier.[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a commercially important chemical with a well-defined structure and a range of useful physicochemical properties. Its versatile reactivity makes it a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and pigments. This guide has provided a detailed overview of its chemical identity, synthesis, spectroscopic characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound CAS 1527-89-5|RUO [benchchem.com]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. tantuchemicals.com [tantuchemicals.com]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

Solubility and physical properties of 3-Methoxybenzonitrile

An In-depth Technical Guide on the Core Solubility and Physical Properties of 3-Methoxybenzonitrile

This technical guide provides a comprehensive overview of the solubility and key physical properties of this compound (CAS No: 1527-89-5). Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, details experimental methodologies for property determination, and illustrates the relationships between the compound's characteristics and analytical techniques.

Physical Properties of this compound

This compound, also known as m-anisonitrile or 3-cyanoanisole, is an organic compound with the molecular formula C₈H₇NO.[1][2][3] It presents as a white or colorless to yellow or orange powder, lump, or clear liquid.[2][4][5] Below is a summary of its key physical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1][2][3][6] |

| Molecular Weight | 133.15 g/mol | [1][2][6][7] |

| Melting Point | 20-24 °C (68-75.2 °F) | [2][8] |

| Boiling Point | 233 °C (451.4 °F) at 760 mmHg | [1][8] |

| 111-112 °C (231.8-233.6 °F) at 13 mmHg | [2][4][5][7][9][10][11] | |

| 110-111 °C (230-231.8 °F) at 12 mmHg | ||

| 140 °C (284 °F) at 34 mmHg | ||

| Density | 1.089 g/mL at 25 °C (77 °F) | [1][2][5][7][9][10] |

| Refractive Index (n20/D) | 1.5402 | [2][5][7][10] |

| Flash Point | 105 °C (221 °F) - closed cup | [1][7][9] |

| Vapor Pressure | 0.0567 mmHg at 25 °C (77 °F) | [2][5] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [2][4][5] |

Solubility Profile

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2][4][5][8] |

Experimental Protocols

Accurate determination of physical properties is fundamental. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point is a key indicator of a compound's purity. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[16][17] Impurities tend to lower and broaden the melting range.[16][17][18]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-3 mm.[17][19][20] The tube is sealed at one end.[20]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[17][20] This assembly is placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus.[16][17] The heating medium is typically a high-boiling point liquid like silicone oil.[17]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[17][19]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample turns into a clear liquid is recorded as the end of the melting range.[16][17][19]

Density Measurement

Density is a fundamental physical property that can be used for substance identification and quality control.

Methodology (Pycnometer Method):

-

Preparation: A pycnometer, a glass flask with a specific, known volume, is thoroughly cleaned and dried.[21]

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.[21]

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The filled pycnometer is then weighed.[21]

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[21]

-

Temperature Control: The temperature of the sample must be controlled and recorded, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and characterizing liquids.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of liquid this compound are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is activated. The most common light source used is the sodium D-line (589.3 nm).[22] The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale.

-

Temperature Control: The measurement is highly sensitive to temperature, which must be precisely controlled, typically using a circulating water bath connected to the refractometer.[22][23] Measurements are commonly taken at 20°C or 25°C.[23]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the physical state and properties of this compound.

Caption: Workflow for physical property analysis of this compound.

References

- 1. This compound | 1527-89-5 | FA106364 | Biosynth [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1527-89-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(1527-89-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. 3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ijsat.org [ijsat.org]

- 14. researchgate.net [researchgate.net]

- 15. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - IJSAT [ijsat.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. mt.com [mt.com]

- 22. mt.com [mt.com]

- 23. knowledge.reagecon.com [knowledge.reagecon.com]

An In-Depth Technical Guide to the Safety and Handling of 3-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Methoxybenzonitrile (CAS No. 1527-89-5). The following sections detail the material's properties, associated hazards, and the necessary precautions for its safe use in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Not specified, but related compounds are powders or crystals | [2] |

| Boiling Point | 111-112 °C at 13 mmHg | |

| Density | 1.089 g/mL at 25 °C | |

| Flash Point | 105 °C (221.0 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.5402 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem and other safety data sheets.[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling:

-

Avoid all personal contact, including inhalation of vapors or dust.[4]

-

Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][8]

-

Keep containers securely sealed when not in use.[4]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is a risk.[2][3] | Protects against eye irritation and serious eye damage. |

| Skin Protection | Nitrile gloves and a fully buttoned lab coat or chemical-resistant suit.[2][5] | Prevents skin contact, which can be harmful. |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if working outside a fume hood.[10] | Protects against inhalation, which is harmful and can cause respiratory irritation. |

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

Immediate and appropriate first aid is crucial in case of accidental exposure.

Caption: First aid procedures for different exposure routes.

In case of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Caption: Recommended firefighting measures.

For spills, follow these steps to ensure safety and proper cleanup.

Caption: Workflow for handling accidental spills.

Toxicological Information

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[3] It causes skin, eye, and respiratory tract irritation.[3] Chronic exposure to benzonitriles may lead to liver and nervous system damage.[3]

Experimental Protocols: Detailed experimental protocols for toxicological studies are not publicly available in the referenced safety data sheets. These studies are typically conducted by manufacturers under standardized guidelines (e.g., OECD guidelines) to determine hazard classifications.

Conclusion

This compound is a valuable compound in research and development but requires careful handling due to its associated hazards. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls like fume hoods, is paramount to ensure the safety of all personnel. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. This compound | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(1527-89-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

3-Methoxybenzonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Biological Significance of a Key Chemical Intermediate

Introduction

3-Methoxybenzonitrile, also known as m-anisylnitrile, is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique chemical structure, featuring a methoxy (B1213986) group and a nitrile moiety on a benzene (B151609) ring, imparts specific reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and novel organic materials. This technical guide provides a detailed overview of its commercial availability, key suppliers, physicochemical properties, synthesis protocols, and its role in significant biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a multitude of global chemical suppliers, catering to both research and industrial-scale demands. The compound is typically offered in various purities, with 98% and 99% being the most common grades available.

Key Suppliers

A comprehensive search has identified several key manufacturers and suppliers of this compound across the globe. Major suppliers are concentrated in China, India, and the United States.

Table 1: Prominent Global Suppliers of this compound

| Supplier Name | Country | Typical Purity Levels Offered | Notes |

| Biosynth | International | 98% | Offers various pack sizes. |

| Thermo Scientific (Alfa Aesar) | USA | 98% | Available in research quantities.[1] |

| Amitychem | China | 99% | Reputable manufacturer with several years of experience.[2] |

| GTI Laboratory Supplies | USA | 98.65% (Certified Reagent) | Provides detailed Certificate of Analysis.[3] |

| Finetech Industry Limited | China | 98% | Offers a range of package sizes from grams to kilograms.[4] |

| Hebei Chuanghai Biotechnology Co., Ltd. | China | 99.9% | - |

| Career Henan Chemical Co. | China | 98% | - |

| Cefa-Cilinas Biotics Pvt Ltd | India | - | Leading manufacturer and exporter.[5] |

| Asmee Chemicals Private Limited | India | - | Manufacturer and exporter.[6] |

| Alzchem Group | Germany | - | Intermediate for agrochemicals and pharmaceuticals.[7] |

Typical Commercial Specifications

Table 2: Common Commercial Specifications for this compound

| Parameter | Specification |

| Purity | ≥98% (GC) |

| Appearance | Colorless to light yellow liquid or off-white powder |

| Packaging | Grams, Kilograms, Bulk |

| Lead Time | Varies by supplier and quantity |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 3: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 1527-89-5 | [8][9] |

| Molecular Formula | C₈H₇NO | [8][9] |

| Molecular Weight | 133.15 g/mol | [8][9] |

| Melting Point | 22 °C | [8] |

| Boiling Point | 233 °C (at 760 mmHg); 111-112 °C (at 13 mmHg) | [8][9] |

| Density | 1.089 g/cm³ at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.5402 | [9] |

| Flash Point | 105 °C | [8] |

| Solubility | Soluble in common organic solvents. | - |

| Appearance | Off-white powder or colorless to light yellow liquid. | [3] |

| Storage | Store at 10°C - 25°C in a well-closed container. | [8] |

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Below are detailed methodologies for its synthesis and its application in the preparation of more complex molecules.

Synthesis of this compound from m-Hydroxybenzaldehyde

This protocol outlines the methylation of m-hydroxybenzaldehyde to yield this compound.

Procedure:

-

Diazotization: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 575 ml of 6 N sulfuric acid to 0°C using a salt-ice bath. While maintaining the temperature at or below 0°C, add 167 g (1 mole) of m-aminobenzaldehyde dimethylacetal dropwise with stirring. Prepare a solution of 71 g (1 mole) of 97% sodium nitrite (B80452) in approximately 175 ml of water and introduce it slowly, keeping the temperature at 5°C. Continue stirring at 5°C for 1 hour.

-

Hydrolysis: In two separate 4-liter beakers, bring a mixture of 450 ml of water and 50 ml of concentrated sulfuric acid to a boil. Divide the cold diazonium solution into two equal portions and add them dropwise to the boiling acid solutions.

-

Methylation: Dissolve the crude m-hydroxybenzaldehyde in about 550 ml of 2 N sodium hydroxide (B78521) in a 2-liter three-necked flask. While stirring, add 126 g (95 ml, 1 mole) of methyl sulfate (B86663) dropwise, maintaining the temperature at 40–45°C. After the addition, stir for an additional 5 minutes. Add 275 ml of 2 N sodium hydroxide in one portion, followed by the dropwise addition of 63 g (47.5 ml) of methyl sulfate, allowing the temperature to rise to 50°C. Continue stirring at 50°C for 30 minutes.

-

Work-up and Purification: Cool the reaction mixture and extract the organic layer with ether. Dry the ether solution over anhydrous sodium sulfate for 8 hours, filter, and concentrate by distillation. The residue is then distilled under reduced pressure to yield 3-methoxybenzaldehyde. The conversion to the nitrile can be achieved through standard methods such as reaction with hydroxylamine (B1172632) followed by dehydration.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile from 3-Hydroxy-4-methoxybenzonitrile

This protocol details the etherification of a related benzonitrile (B105546) derivative.

Procedure:

-

In a 100 ml flask, combine 10 g (67.11 mmol) of 3-hydroxy-4-methoxybenzonitrile, 25 ml (335.2 mmol) of bromoethane, 10.25 g of potassium carbonate, and 50 ml of dimethylformamide (DMF).

-

Heat the mixture to 100°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). After approximately 8 hours, stop the heating and allow the mixture to cool to room temperature.

-

Add 100 ml of water to the reaction mixture and extract with ethyl acetate (B1210297).

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the ethyl acetate under reduced pressure to obtain the solid product.

Role in Biological Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are integral to the structure of several biologically active molecules, including approved pharmaceuticals. Understanding the mechanism of action of these drugs provides insight into the signaling pathways that can be modulated by compounds derived from this scaffold.

Inhibition of the Mineralocorticoid Receptor (MR) Pathway by Finerenone

4-Formyl-3-methoxybenzonitrile is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. Finerenone is used to treat chronic kidney disease associated with type 2 diabetes.[10] Its mechanism of action involves the selective blockade of the mineralocorticoid receptor, which in turn inhibits the downstream signaling that leads to inflammation and fibrosis.[3][8][11]

Inhibition of Bcr-Abl and Src Family Kinases by Bosutinib (B1684425)

This compound derivatives are also utilized in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2] Bosutinib targets the Bcr-Abl fusion protein and Src family kinases, thereby inhibiting multiple downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[2][12][13]

Tyrosinase Inhibition

3-Anisonitrile, a synonym for this compound, has been shown to inhibit tyrosinase activity.[14] Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of this enzyme is a target for the development of agents for treating hyperpigmentation disorders. The proposed mechanism involves the cleavage of the bond between phenolic hydroxyl groups and amino acid residues in the enzyme.[14] This is a direct enzyme inhibition rather than a complex signaling pathway.

Conclusion

This compound is a commercially significant chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ready availability from a range of global suppliers and its versatile reactivity make it an invaluable tool for chemical researchers and drug development professionals. The demonstrated use of its derivatives in targeting key signaling pathways, such as the Mineralocorticoid Receptor pathway and the Bcr-Abl/Src kinase pathways, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound, from sourcing to its biological relevance, to aid in future research and development endeavors.

References

- 1. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 9. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tantuchemicals.com [tantuchemicals.com]

- 11. droracle.ai [droracle.ai]

- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. This compound | 1527-89-5 | FA106364 | Biosynth [biosynth.com]

The Nucleophilic Heart of Synthesis: A Technical Guide to the Reactivity of the Nitrile Group in 3-Methoxybenzonitrile

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Reactivity of the Nitrile Group in 3-Methoxybenzonitrile.

This in-depth whitepaper provides a detailed exploration of the chemical behavior of the nitrile functionality in this compound, a key building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the electronic effects governing its reactivity and provides a survey of its key transformations, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents.

Electronic Landscape: The Influence of the Meta-Methoxy Group

The reactivity of the nitrile group (-C≡N) in this compound is intrinsically linked to the electronic properties of the methoxy (B1213986) substituent (-OCH₃) at the meta position. The nitrile group itself is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom, rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack.

The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I effect) due to the electronegativity of the oxygen atom. Simultaneously, it is electron-donating through resonance (+R or +M effect) by delocalization of an oxygen lone pair into the benzene (B151609) ring. However, in the meta position, the resonance effect does not extend to the carbon atom bearing the nitrile group. Consequently, the reactivity of the nitrile group is primarily influenced by the inductive electron-withdrawing effect of the methoxy group, which slightly enhances the electrophilicity of the nitrile carbon.

Key Transformations of the Nitrile Group

The electrophilic nature of the nitrile carbon in this compound allows for a variety of synthetically useful transformations.

Hydrolysis: Accessing Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either 3-methoxybenzamide (B147233) or 3-methoxybenzoic acid. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon, followed by tautomerization.

Acid-Catalyzed Hydrolysis Workflow

Caption: General workflow for the acid-catalyzed hydrolysis of this compound.

Reduction: Synthesis of 3-Methoxybenzylamine

The nitrile group can be reduced to a primary amine, 3-methoxybenzylamine, a valuable intermediate in pharmaceutical synthesis. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction of Nitrile to Primary Amine

Caption: Simplified pathway for the reduction of this compound.

[3+2] Cycloaddition: Formation of Tetrazoles

In the presence of an azide (B81097) source, such as sodium azide (NaN₃), this compound can undergo a [3+2] cycloaddition reaction to form 5-(3-methoxyphenyl)-1H-tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] This reaction is frequently catalyzed by a proton source or a Lewis acid.[2]

Tetrazole Synthesis via [3+2] Cycloaddition

Caption: Reaction pathway for the synthesis of 5-(3-methoxyphenyl)-1H-tetrazole.

Reaction with Organometallic Reagents: Ketone Synthesis

Grignard reagents and other organolithium compounds add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with ethylmagnesium bromide followed by an aqueous workup produces 3-methoxypropiophenone.[3]

Grignard Reaction with a Nitrile

Caption: General scheme for the synthesis of ketones from this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key transformations of this compound.

Table 1: Hydrolysis of this compound

| Product | Reagents and Conditions | Yield | Reference |

| 3-Methoxybenzamide | H₂SO₄, H₂O, heat | Moderate to High | General Knowledge |

| 3-Methoxybenzoic Acid | NaOH, H₂O, reflux, then H⁺ workup | High | General Knowledge |

Table 2: Reduction of this compound

| Product | Reagents and Conditions | Yield | Reference |

| 3-Methoxybenzylamine | 1. LiAlH₄, THF, reflux 2. H₂O workup | ~90% | |

| 3-Methoxybenzylamine | H₂, Raney Nickel, 2-propanol, 328-358 K, 500-2000 kPa | High | [4] |

Table 3: [3+2] Cycloaddition of this compound

| Product | Reagents and Conditions | Yield | Reference |

| 5-(3-methoxyphenyl)-1H-tetrazole | NaN₃, NH₄Cl, DMF, 125°C, 7h | Good to Excellent | [5] |

| 5-(3-methoxyphenyl)-1H-tetrazole | NaN₃, ZnCl₂, H₂O, reflux | Good to Excellent | [2] |

Table 4: Reaction of this compound with Grignard Reagents

| Product | Reagents and Conditions | Yield | Reference |

| 3-Methoxypropiophenone | 1. EtMgBr, Toluene (B28343)/THF 2. H₂O, H⁺ workup | >99% (product content) | [3] |

Detailed Experimental Protocols

General Protocol for the Reduction of this compound to 3-Methoxybenzylamine using LiAlH₄

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Distilled water, Sodium hydroxide (NaOH) solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a suspension of LiAlH₄ (1.0 molar equivalent) in anhydrous THF is prepared under a nitrogen atmosphere.

-

A solution of this compound (1.0 molar equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled in an ice bath, and excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

The resulting granular precipitate is removed by filtration and washed with THF.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-methoxybenzylamine, which can be further purified by distillation.

-

General Protocol for the Synthesis of 5-(3-methoxyphenyl)-1H-tetrazole

-

Materials: this compound, Sodium azide (NaN₃), Ammonium (B1175870) chloride (NH₄Cl), Dimethylformamide (DMF), Hydrochloric acid (HCl).

-

Procedure:

-

A mixture of this compound (1.0 molar equivalent), sodium azide (1.0-1.5 molar equivalents), and ammonium chloride (1.0-1.5 molar equivalents) in DMF is prepared in a round-bottom flask equipped with a reflux condenser.[5]

-

The mixture is heated in an oil bath at approximately 125°C for several hours.[5] The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and the solution is carefully acidified with concentrated HCl to a pH of 2.

-

The resulting precipitate is cooled in an ice bath, collected by filtration, washed with cold water, and dried to yield 5-(3-methoxyphenyl)-1H-tetrazole. The product can be recrystallized from aqueous methanol.[5]

-

Protocol for the Synthesis of 3-Methoxypropiophenone from this compound[3]

-

Materials: Magnesium turnings, Ethyl bromide, Anhydrous Toluene, Anhydrous Tetrahydrofuran (THF), this compound, Water, Hydrochloric acid.

-

Procedure:

-

In a reaction vessel, magnesium turnings are suspended in a mixture of anhydrous toluene and THF. A small amount of ethyl bromide is added to initiate the Grignard reaction.

-

The remaining ethyl bromide is added dropwise to maintain a gentle reflux, and the mixture is stirred for 1.5-2.5 hours to form ethylmagnesium bromide.

-

This compound is then added dropwise, and the reaction mixture is stirred for 5-7 hours.

-

In a separate vessel, the reaction mixture is added to water and then acidified.

-

The layers are separated, and the aqueous layer is extracted. The combined organic layers are washed and then distilled to yield 3-methoxypropiophenone.

-

Conclusion

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its nitrile group. The electrophilic nature of the nitrile carbon, subtly influenced by the meta-methoxy substituent, allows for its conversion into amides, carboxylic acids, primary amines, tetrazoles, and ketones. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in drug development to effectively utilize this compound in the synthesis of complex molecules.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

Electronic effects of the methoxy group in 3-Methoxybenzonitrile

An In-depth Technical Guide to the Electronic Effects of the Methoxy (B1213986) Group in 3-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (m-anisyl cyanide) is a versatile organic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical reactivity and utility as a synthetic intermediate are fundamentally governed by the electronic properties of its two key functional groups: the methoxy (-OCH₃) group and the nitrile (-CN) group, positioned meta to each other on a benzene (B151609) ring. Understanding the intricate electronic interplay between these groups is critical for predicting reaction outcomes, designing novel synthetic pathways, and developing new molecular entities in drug discovery. This guide provides a detailed examination of the inductive and resonance effects at play within the molecule, supported by quantitative data, experimental protocols, and logical diagrams.

The Dual Electronic Nature of the Methoxy Group

The methoxy group exhibits a well-documented dual electronic character, acting simultaneously as an electron-withdrawing group through induction and an electron-donating group through resonance.[2]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and weakens with increasing separation from the substituent.[3]

-

Resonance (Mesomeric) Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) electron system of the benzene ring.[2] This delocalization increases the electron density on the aromatic ring, particularly at the ortho and para positions. This electron-donating effect is a key characteristic of substituents with lone pairs adjacent to a π-system.[4]

Generally, for the methoxy group, the electron-donating resonance effect is more powerful than its electron-withdrawing inductive effect when it is positioned ortho or para to a reaction center.[5]

Figure 1. Competing inductive and resonance effects of the methoxy group.

The Decisive Role of the Meta Position

In this compound, the methoxy group is in a meta position relative to the nitrile group. This specific arrangement is crucial because resonance effects primarily influence the ortho and para positions. As shown by resonance structures, the negative charge from the delocalized lone pair of the methoxy group never resides on the meta carbon. Consequently, the electron-donating resonance effect of the methoxy group does not directly counteract the electron-withdrawing nature of the nitrile group through the π-system.

Therefore, for a meta-substituent, the inductive effect becomes the dominant electronic interaction.[2] In this case, the methoxy group functions as a net electron-withdrawing group, pulling electron density away from the ring and the nitrile substituent.[3]

Electronic Influence of the Nitrile Group

The nitrile group (-C≡N) is a potent electron-withdrawing group due to two factors:

-

Strong Inductive Effect (-I): The nitrogen atom is significantly more electronegative than carbon, leading to a strong pull of sigma-bond electron density from the aromatic ring.

-

Strong Resonance Effect (-M or -R): The π-system of the nitrile group can accept electron density from the benzene ring, delocalizing it onto the nitrogen atom. This effect withdraws electron density from the ortho and para positions of the ring.

Overall Electronic Landscape of this compound

The combination of these effects in this compound results in a highly electron-deficient aromatic ring.

-

The nitrile group strongly withdraws electron density from the ring via both induction and resonance.

-

The methoxy group , being meta, also withdraws electron density from the ring, primarily through its inductive effect.

Both substituents work synergistically to reduce the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and potentially more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Figure 2. Net electronic effects and electron distribution in this compound.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using Hammett constants and analyzed through spectroscopic data.

Data Presentation: Hammett Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent.[6] The substituent constant, sigma (σ), is defined by the ionization of substituted benzoic acids.[7] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7] The σ_m constant generally reflects the inductive effect, whereas σ_p represents the combined inductive and resonance effects.[8]

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Electronic Effect Interpretation |

| -OCH₃ (Methoxy) | +0.11[3] | -0.27[3] | Inductively withdrawing at meta, but strongly resonance donating at para. |

| -CN (Nitrile) | +0.62 | +0.83 | Strongly withdrawing at both meta and para positions. |

Table 1. Hammett substituent constants for methoxy and nitrile groups.

The positive σ_m value for the methoxy group (+0.11) confirms its net electron-withdrawing character when placed in the meta position.

Data Presentation: Spectroscopic Data

Spectroscopic techniques provide direct experimental evidence of the electronic environment within a molecule.

| Spectroscopic Data | Value(s) | Interpretation |

| ¹³C NMR (CDCl₃) | δ 55.3 (-OCH₃), 112.9 (C-CN), 116.6, 118.6, 119.1, 124.2, 130.1 (Ar-C), 159.4 (C-O) ppm[9] | The chemical shifts of the aromatic carbons are deshielded, reflecting the electron-withdrawing nature of the substituents. The carbon attached to the oxygen (C-O) is highly deshielded, as is typical for ether linkages. |

| FTIR | ν ~2230 cm⁻¹ (-C≡N stretch) | The nitrile stretching frequency is in the typical range. Conjugation with an aromatic ring slightly lowers this frequency compared to saturated nitriles. The high intensity and sharp nature of this peak are characteristic.[10] |

| ν ~1250 cm⁻¹ (Aryl-O stretch, asym.) | This strong absorption is characteristic of the asymmetric C-O-C stretch in aryl ethers.[11] | |

| ν ~1040 cm⁻¹ (Aryl-O stretch, sym.) | This absorption corresponds to the symmetric C-O-C stretch.[11] |

Table 2. Key spectroscopic data for this compound.

Experimental Protocols

Protocol: Determination of Hammett Constants via Potentiometric Titration

This protocol outlines the standard method for determining the pKa of substituted benzoic acids, from which Hammett σ constants are calculated (σ = pKa(unsubstituted) - pKa(substituted)).

Objective: To determine the pKa of a meta- or para-substituted benzoic acid by potentiometric titration with a strong base.

Apparatus & Reagents:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

100 mL beaker

-

Substituted benzoic acid (e.g., 3-methoxybenzoic acid)

-

Unsubstituted benzoic acid (for reference)

-

Standardized ~0.1 M NaOH solution (carbonate-free)

-

Standardized ~0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

High-purity water (deionized or distilled)

-

Solvent (e.g., water or a water-acetonitrile mixture if solubility is an issue)[12]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of the benzoic acid derivative to prepare a solution of known concentration (e.g., 20 mL of a ~1 mM solution).[13]

-

Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.[13]

-

Initial Acidification (Optional but Recommended): For a clean titration curve, add a small, known amount of 0.1 M HCl to lower the initial pH to ~2.0.[13]

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH. Continue well past the equivalence point (e.g., to pH 12).[13]

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point), often found by taking the first derivative (ΔpH/ΔV).

-

The volume at the half-equivalence point is V_half = V_eq / 2.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

-

Calculation: Calculate the Hammett constant using the formula: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa and σ value with standard deviation.[13]

Figure 3. Experimental workflow for Hammett constant determination.

Protocol: General Methodology for Spectroscopic Analysis

Objective: To acquire FTIR and ¹³C NMR spectra for structural confirmation and electronic characterization.

A) Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. Place a single drop of the neat liquid between two KBr or NaCl salt plates. For a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk, or run as a nujol mull.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for neat liquids) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, intensities, and shapes of key peaks (-C≡N, C-O-C, aromatic C-H).

B) Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

-

Reference: The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The experiment is run using a broadband probe tuned to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively).

-

Acquisition: Acquire a proton-decoupled ¹³C{¹H} spectrum. This is the standard experiment where all C-H couplings are removed, resulting in a single peak for each unique carbon atom. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Correlate the observed chemical shifts with the carbon atoms in the molecule.

Conclusion

The electronic character of this compound is defined by the synergistic electron-withdrawing effects of its substituents. The potent inductive and resonance withdrawal by the nitrile group is augmented by the net inductive withdrawal of the meta-positioned methoxy group. This creates an electron-deficient aromatic ring, a feature that profoundly influences its reactivity in chemical synthesis. This detailed understanding, quantified by Hammett constants and confirmed by spectroscopic analysis, is essential for professionals in chemistry and drug development to effectively utilize this important molecular scaffold.

References

- 1. Hammett substituent constants [stenutz.eu]

- 2. web.viu.ca [web.viu.ca]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. asianpubs.org [asianpubs.org]

- 13. creative-bioarray.com [creative-bioarray.com]

The Versatile Core: A Technical Guide to the Research Applications of 3-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzonitrile, also known as m-anisyl cyanide or 3-cyanoanisole, is an aromatic organic compound that has emerged as a highly versatile and valuable building block in modern chemical research. Its structure, featuring a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH₃) group and a nitrile (-CN) group at the meta position, provides a unique electronic interplay that drives its utility. The electron-donating methoxy group and the electron-withdrawing nitrile group influence the reactivity of the aromatic ring, making it a key intermediate in the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), and agrochemicals. This guide provides an in-depth overview of the synthesis, properties, and diverse research applications of this compound and its derivatives, offering valuable insights for professionals in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research.

| Property | Value | Reference |

| CAS Number | 1527-89-5 | |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 111-112 °C at 13 mmHg; 233 °C | |

| Melting Point | 22 °C | |

| Density | 1.089 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5402 | |

| Flash Point | 105 °C (closed cup) | |

| Solubility | Sparingly soluble in water | |

| InChI Key | KLXSUMLEPNAZFK-UHFFFAOYSA-N | |

| SMILES | COc1cccc(c1)C#N |

Spectroscopic data is crucial for the identification and characterization of this compound. A range of spectral information is publicly available, including 8 NMR, 5 FTIR, 2 Raman, and 3 GC-MS spectra.

Synthesis and Reactivity

This compound serves as a foundational substrate for a variety of chemical transformations, largely dictated by the reactivity of its nitrile and methoxy-substituted phenyl groups.

Synthetic Pathways

Several catalytic strategies have been developed for the efficient synthesis of this compound. Common laboratory and industrial methods include:

-

From 3-Methoxybenzoic Acid: A well-established route involves converting 3-Methoxybenzoic acid to its more reactive acyl chloride form using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-Methoxybenzoyl chloride is then transformed into an amide, which is subsequently dehydrated to yield the nitrile.

-

From 3-Methoxybenzaldehyde: This precursor can be converted to 3-methoxybenzaldoxime by reacting it with hydroxylamine (B1172632) hydrochloride. Subsequent dehydration of the oxime using reagents such as acetic anhydride (B1165640) yields this compound with moderate efficiency (75-85%).

-